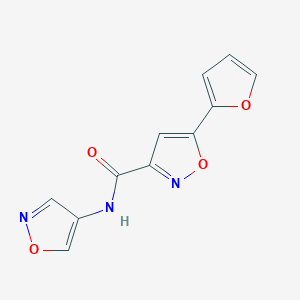
2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride is a chemical compound with the molecular formula C7H12N2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride typically involves the reaction of 3-methyl-1,2-oxazole with suitable amine precursors under controlled conditions. One common method involves the use of 3-methyl-1,2-oxazole and isopropylamine in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce various N-substituted amine derivatives .
科学的研究の応用
2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-Methyl-1,2-oxazole: The parent compound, which lacks the amine group.
2-(3-Methyl-1,2-oxazol-5-yl)ethanamine: A similar compound with an ethylamine group instead of an isopropylamine group.
2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the amine group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
特性
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5-4-6(10-9-5)7(2,3)8;/h4H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJMHAPPPOPTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2751077.png)
![3-(2-Chlorophenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2751078.png)
![Methyl 3-[4-(methylamino)phenyl]propanoate](/img/structure/B2751079.png)
![N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751082.png)
![8-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2751087.png)


![Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate](/img/structure/B2751093.png)


![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751097.png)
